MRL-494

Dual-target antibacterial Gram-positive bactericidal activity Membrane disruption

MRL-494 is a validated small-molecule BamA inhibitor (MW ~623 Da) with confirmed direct target engagement via CETSA and a defined resistance mutation (bamAE470K) for rigorous on-target control experiments. Unlike larger peptide macrocycles, it offers a unique dual-target profile (BamA inhibition in Gram-negative bacteria; cytoplasmic membrane disruption in Gram-positive organisms) and quantitatively documented synergy with rifampicin (FICI ≤ 0.5) across multiple Gram-negative species. This compound is essential for unambiguous mechanism-of-action studies, combination therapy screening, and SAR investigations supported by a scalable synthetic route.

Molecular Formula C26H35FN16O2
Molecular Weight 622.7 g/mol
Cat. No. B11931902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRL-494
Molecular FormulaC26H35FN16O2
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESC1CC1C(CC(=O)N=C(N)N)NC2=NC(=NC(=N2)NC3CCC(CC3)NC(=O)CN4N=C(N=N4)C5=CC=C(C=C5)F)N=C(N)N
InChIInChI=1S/C26H35FN16O2/c27-15-5-3-14(4-6-15)21-40-42-43(41-21)12-20(45)32-16-7-9-17(10-8-16)33-24-37-25(39-26(38-24)36-23(30)31)34-18(13-1-2-13)11-19(44)35-22(28)29/h3-6,13,16-18H,1-2,7-12H2,(H,32,45)(H4,28,29,35,44)(H6,30,31,33,34,36,37,38,39)
InChIKeyCOTWKBGJQJEJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRL-494 Procurement Guide: BamA Small-Molecule Inhibitor Differentiated from Macrocyclic Peptide and Peptidomimetic Alternatives


MRL-494 (CAS 2434898-43-6) is a synthetic small-molecule antibacterial agent that inhibits the essential β-barrel assembly machine A (BamA) protein in Gram-negative bacteria [1]. Discovered as a byproduct in a screening campaign for compounds targeting the outer membrane, MRL-494 is a small molecule (MW ~623 Da) that acts at the cell surface, avoiding the outer membrane permeability barrier and multidrug-resistance efflux pumps [2]. Unlike larger BamA-targeting macrocyclic peptides such as darobactin (~965 Da) or peptidomimetics like POL7306, MRL-494 represents a distinct, low-molecular-weight chemotype with confirmed direct target engagement via cellular thermal shift assay [3]. MRL-494 is typically procured as the hydrochloride salt (MRL-494 HCl, CAS 2699937-04-5) for research applications including outer membrane biogenesis studies and antibacterial synergy investigations.

Why BamA Inhibitors Cannot Be Generically Substituted: MRL-494 Distinctions from Darobactin, POL7306, and Peptide-Derived Inhibitors


BamA inhibitors differ fundamentally in molecular class, binding mechanism, and antibacterial spectrum, making generic substitution scientifically unsound. MRL-494 is a synthetic small molecule (C26H35FN16O2, ~623 Da) distinct from ribosomally synthesized macrocyclic peptides such as darobactin (~965 Da) [1] and peptidomimetic OMPTA-class compounds like POL7306 (which binds both LPS and BamA) [2]. Crucially, MRL-494 exhibits a unique dual-target profile: it inhibits BamA in Gram-negative bacteria while lethally disrupting the cytoplasmic membrane in Gram-positive organisms lacking an outer membrane [3]. This contrasts with darobactin and peptide macrocycles (e.g., PTB1, PTB2), which lack Gram-positive activity entirely [4]. Additionally, MRL-494 is validated as a direct BamA binder via CETSA, whereas substitution with alternative BamA tool compounds would alter both mechanism-of-action interpretation and the specific experimental outputs for which MRL-494 has been established as the reference probe. The compound's potent synergy with rifampicin across multiple Gram-negative species, including E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa, represents a further unique and quantitatively documented attribute not transferable to other BamA-targeting agents [5].

Quantitative Differential Evidence for MRL-494: Comparative Data Against BamA Inhibitor Benchmarks and In-Class Alternatives


Gram-Positive Antibacterial Activity: MRL-494 Exhibits Dual-Target Lethality Absent in Darobactin and Peptide BamA Inhibitors

MRL-494 possesses a second mechanism of action that kills Gram-positive organisms via lethal disruption of the cytoplasmic membrane, a property not shared by peptide-derived BamA inhibitors such as darobactin or PTB1/PTB2 [1]. Against methicillin-resistant Staphylococcus aureus (MRSA) COL strain, MRL-494 demonstrates an MIC of 12.5 μM (~7.8 μg/mL) [2]. In contrast, darobactin and the macrocyclic peptides PTB1 and PTB2 exhibit no reported activity against Gram-positive bacteria; their antibacterial spectrum is restricted exclusively to Gram-negative organisms [3].

Dual-target antibacterial Gram-positive bactericidal activity Membrane disruption

Efflux-Independent Potency: MRL-494 Maintains Unchanged MIC in Efflux-Proficient Versus Efflux-Deficient E. coli, Unlike Many Intracellular-Target Antibiotics

A defining feature of MRL-494 is its imperviousness to efflux pumps. In wild-type E. coli, the MIC is 25 μM; in an efflux-deficient ΔtolC strain, the MIC remains unchanged at 25 μM [1]. This contrasts sharply with conventional antibiotics that target intracellular processes, which typically show 4- to 64-fold reduced MICs in efflux-deficient backgrounds. For a class-level comparison, tetracycline exhibits approximately 8-fold reduction in MIC in ΔtolC E. coli versus wild-type [2]. The unchanged MIC demonstrates that MRL-494 is not subject to efflux-mediated resistance, consistent with its proposed cell-surface mechanism of action targeting BamA from outside the outer membrane.

Efflux pump evasion Outer membrane permeability Gram-negative antibacterial

Rifampicin Synergy with FICI ≤ 0.5: MRL-494 Potentiates Rifampicin Across E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa

MRL-494 exhibits potent synergistic activity with rifampicin against multiple clinically relevant Gram-negative pathogens [1]. Checkerboard synergy assays yielded Fractional Inhibitory Concentration Index (FICI) values of ≤0.5, a threshold that defines strong synergy per consensus antimicrobial testing guidelines. The synergy was demonstrated against E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa—species where rifampicin alone typically has negligible Gram-negative activity due to poor outer membrane penetration [2]. This FICI ≤0.5 benchmark for MRL-494 + rifampicin is a quantifiable, documented attribute not established for darobactin, POL7306, or the PTB1/PTB2 peptides.

Antibiotic synergy Combination therapy Fractional inhibitory concentration index

Direct Target Engagement Validation: MRL-494 Thermal Stabilization of BamA Quantified via CETSA

Target engagement validation is critical for tool compound selection. By cellular thermal shift assay (CETSA), MRL-494 stabilizes BamA and the resistance mutant BamAE470K from thermally induced aggregation, providing direct evidence of target binding in a cellular context [1]. This thermal stabilization shift demonstrates that MRL-494 physically engages BamA rather than acting through indirect or off-target mechanisms. In contrast, the CETSA validation of direct BamA binding is not uniformly reported across the BamA inhibitor landscape; for instance, POL7306's mechanism includes dual binding to LPS and BamA, complicating direct target engagement attribution solely to BamA inhibition [2]. MRL-494 therefore offers cleaner target validation for BamA-focused studies.

Target engagement Cellular thermal shift assay BamA binding validation

Defined Resistance Determinant: BamAE470K Mutation Confers Specific Resistance to MRL-494

A bamA mutagenesis library screening identified the specific point mutation bamAE470K that confers resistance to MRL-494 and restores OMP biogenesis in the compound's presence [1]. This defined resistance determinant provides a powerful genetic tool for confirming MRL-494's on-target activity in experimental systems: researchers can employ isogenic bamAE470K strains as negative controls to distinguish BamA-dependent from BamA-independent effects. While darobactin resistance also maps to BamA mutations, the specific bamAE470K allele is uniquely associated with MRL-494 resistance, and the mutant protein retains altered conformation and activity, enabling comparative mechanistic studies not possible with other BamA inhibitors lacking defined, validated resistance alleles [2].

Resistance mechanism BamA mutagenesis Target validation

Small Molecule Versus Macrocycle: MRL-494's Lower Molecular Weight Facilitates Different Permeability and Formulation Properties

MRL-494 (MW ~623 Da) is substantially smaller than darobactin (~965 Da) and other macrocyclic peptide BamA inhibitors [1]. This lower molecular weight aligns more closely with traditional small-molecule physicochemical space and facilitates distinct formulation and handling properties compared to peptide macrocycles. MRL-494 is commercially available with standard small-molecule solubility characteristics (typically formulated in DMSO), whereas darobactin's larger, more complex macrocyclic structure imposes different solubility and stability constraints [2]. For laboratories requiring a BamA inhibitor that integrates into standard small-molecule screening workflows and compound management systems, MRL-494 offers practical advantages.

Small molecule drug Molecular weight comparison Permeability

Prioritized Research and Industrial Application Scenarios for MRL-494 Based on Quantified Differential Evidence


BamA-Target Validation Studies Requiring Unambiguous Target Engagement with Genetic Controls

MRL-494 is optimally suited for studies requiring rigorous validation of BamA as the molecular target. The compound's direct target engagement is confirmed via CETSA, showing thermal stabilization of BamA [1]. Crucially, the validated resistance mutation bamAE470K enables researchers to perform definitive on-target control experiments: phenotypic effects that are absent in isogenic bamAE470K strains can be confidently attributed to BamA inhibition [2]. This genetic control framework is not as fully established for alternative BamA inhibitors such as POL7306 (dual LPS/BamA binding) or PTB1/PTB2. Researchers conducting target deconvolution or mechanism-of-action studies in Gram-negative bacteria should prioritize MRL-494 for experiments where clean, unambiguous BamA pharmacology is essential.

Antibiotic Synergy Screening Programs Focused on Outer Membrane Permeabilization

For industrial and academic programs investigating combination therapies against multidrug-resistant Gram-negative pathogens, MRL-494 provides a unique and quantitatively validated synergy partner. Its potent synergy with rifampicin—demonstrated with FICI ≤ 0.5 across E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa—makes it an ideal reference compound for benchmarking BamA-mediated outer membrane permeabilization [1]. Screening programs can use MRL-494 + rifampicin synergy as a positive control for identifying novel outer membrane permeabilizers or evaluating the synergy potential of new BamA-targeting chemical matter. The efflux-independent MIC profile (unchanged between WT and ΔtolC strains) further simplifies interpretation of synergy assay results [2].

Dual-Target Mechanism Studies in Mixed Gram-Positive and Gram-Negative Bacterial Systems

MRL-494's unique dual-target profile—BamA inhibition in Gram-negative organisms versus cytoplasmic membrane disruption in Gram-positive bacteria—enables specialized experimental designs not feasible with darobactin or peptide macrocycles [1]. In mixed-culture or polymicrobial infection models, MRL-494 can serve as a single-agent probe that elicits mechanistically distinct readouts depending on the bacterial species present. Against S. aureus (MRSA), MRL-494 shows an MIC of 12.5 μM, providing a Gram-positive lethality endpoint absent from alternative BamA inhibitors [2]. This property makes MRL-494 valuable for studies examining differential antibacterial mechanisms across bacterial cell envelope architectures or for validating species-specific compound activity in complex microbiological systems.

BamA Inhibitor Structure-Activity Relationship (SAR) Studies with Established Synthetic Route

The 2022 publication by Wade et al. provides a convenient, reliable, and scalable synthetic route for MRL-494, enabling medicinal chemistry teams to access the compound and undertake focused SAR investigations [1]. This synthetic accessibility contrasts with darobactin (ribosomally synthesized, requiring biological production) and peptide macrocycles (complex solid-phase synthesis). MRL-494's SAR studies have already elucidated the roles of its two guanidine moieties, providing a foundation for further chemical optimization [2]. Industrial research groups seeking a chemically tractable BamA inhibitor scaffold for lead optimization or chemical probe development should prioritize MRL-494 over less synthetically accessible alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRL-494

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.